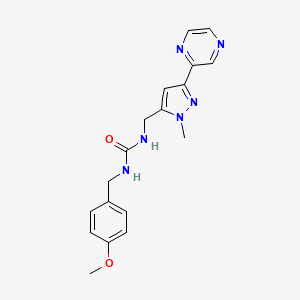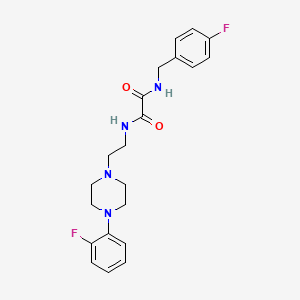![molecular formula C19H16ClFN4S B2393713 5-(3-chlorothiophen-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrrole-3-carbonitrile CAS No. 477845-27-5](/img/structure/B2393713.png)
5-(3-chlorothiophen-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-chlorothiophen-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrrole-3-carbonitrile is a useful research compound. Its molecular formula is C19H16ClFN4S and its molecular weight is 386.87. The purity is usually 95%.
BenchChem offers high-quality 5-(3-chlorothiophen-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrrole-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-chlorothiophen-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrrole-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Molecular Docking Studies : The crystal structure of related compounds, including those with similar molecular structures, has been elucidated, providing insights into their molecular interactions. Additionally, molecular docking studies of synthesized compounds with enzymes like Nicotinamidephosphoribosyltransferase (NAMPT) have been carried out, suggesting potential applications in increasing sensitivity to apoptosis in NAMPT-expressing cells and tumors (Venkateshan et al., 2019).
Synthesis and Docking Studies : There has been significant focus on the synthesis of piperazine-1-yl-1H-indazole derivatives, which are structurally related and hold importance in medicinal chemistry. These compounds have been characterized through spectral analysis, and their docking studies suggest potential medicinal applications (Balaraju et al., 2019).
Radiofluorination for PET Imaging : Derivatives of the compound, especially those with fluorophenyl components, have been synthesized for potential use in positron emission tomography (PET) imaging. These studies focus on selective ligands for the dopamine subtype-4 receptor, highlighting the compound's potential in neuroimaging applications (Tietze et al., 2006).
Synthesis for Antitumor Activity : Derivatives of the compound have been synthesized and evaluated for their cytotoxic activity against several tumor cell lines, showing potential in cancer research. Some derivatives have demonstrated potent antitumor activity against human carcinoma cells (Naito et al., 2005).
Quality Control and Stability Studies in Pharmacology : Quality control and stability studies have been conducted on related compounds, focusing on high-performance liquid chromatographic assay methods. These studies are critical for ensuring the efficacy and safety of potential pharmacological agents (Dwivedi et al., 2003).
Microwave Assisted Synthesis for Serotonin Antagonism : Novel synthesis methods like microwave irradiation have been used to prepare derivatives of the compound, particularly focusing on their potential as serotonin 5-HT3 receptor antagonists. This suggests their potential use in treatments related to serotonin receptors (Mahesh et al., 2004).
properties
IUPAC Name |
5-(3-chlorothiophen-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4S/c20-16-5-10-26-18(16)17-11-13(12-22)19(23-17)25-8-6-24(7-9-25)15-3-1-14(21)2-4-15/h1-5,10-11,23H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJPJIWPXVYSDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=C(N3)C4=C(C=CS4)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorothiophen-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrrole-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methoxy-5-(morpholinosulfonyl)benzamide](/img/structure/B2393630.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2393631.png)



![N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2393637.png)


![N-(3-Acetamidopropyl)-2-chloro-N-[(2,3-dimethylphenyl)methyl]acetamide](/img/structure/B2393643.png)

![[4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2393648.png)
![N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride](/img/structure/B2393650.png)

